molecular formula C14H9NO4 B11859857 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-72-4

9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione

Cat. No.: B11859857
CAS No.: 5020-72-4
M. Wt: 255.22 g/mol
InChI Key: HPPOELGXWIJZGC-UHFFFAOYSA-N
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Description

9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, offers interesting properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods used for constructing quinoline scaffolds . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to ensure high yields and environmentally friendly processes . The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) to introduce functional groups at specific positions on the quinoline ring.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The exact mechanism of action of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to the modulation of biochemical processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione stands out due to its unique structure, which combines the quinoline scaffold with additional functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

5020-72-4

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

9-hydroxy-3-methyl-1H-benzo[g]quinoline-2,5,10-trione

InChI

InChI=1S/C14H9NO4/c1-6-5-8-11(15-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)16/h2-5,16H,1H3,(H,15,19)

InChI Key

HPPOELGXWIJZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)NC1=O

Origin of Product

United States

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